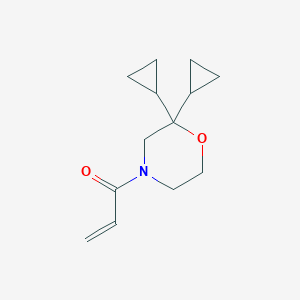
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one, commonly known as DCM, is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is critical for the regulation of the tumor suppressor protein p53, which plays a crucial role in preventing the development of cancer. DCM has gained significant attention in recent years due to its potential as a therapeutic agent for the treatment of cancer.
作用機序
DCM binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development.
Biochemical and Physiological Effects
DCM has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
実験室実験の利点と制限
DCM has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, DCM has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations need to be considered when designing experiments using DCM.
将来の方向性
There are several future directions for DCM research, including the development of more efficient synthesis methods, the optimization of DCM dosing and administration, and the evaluation of DCM in combination with other cancer therapies. Additionally, the development of DCM analogs with improved pharmacokinetic properties and reduced toxicity could enhance its potential as a therapeutic agent for cancer treatment.
Conclusion
In conclusion, 1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one (DCM) is a potent and selective inhibitor of the MDM2-p53 interaction, with potential as a therapeutic agent for the treatment of cancer. DCM has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully evaluate the potential of DCM as a therapeutic agent for cancer treatment.
合成法
The synthesis of DCM involves the reaction of 2,2-dicyclopropyl-1,3-dioxolane-4,5-dimethanol with morpholine and subsequent reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to achieve high yields and purity of DCM.
科学的研究の応用
DCM has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that DCM is a potent and selective inhibitor of the MDM2-p53 interaction, leading to the stabilization and activation of p53. This activation of p53 induces cell cycle arrest and apoptosis, which are critical mechanisms for preventing cancer development. DCM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
特性
IUPAC Name |
1-(2,2-dicyclopropylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-12(15)14-7-8-16-13(9-14,10-3-4-10)11-5-6-11/h2,10-11H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXLQCYOIWAOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)(C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dicyclopropylmorpholin-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

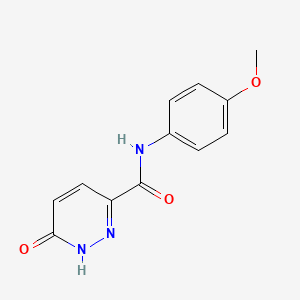
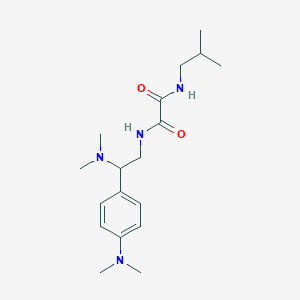
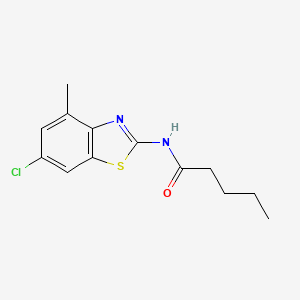
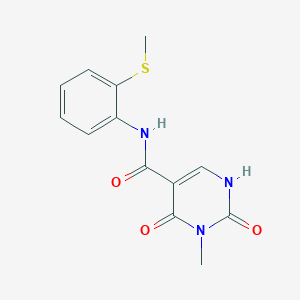
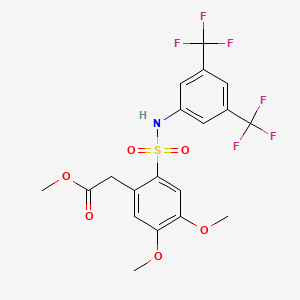
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)

![3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2858344.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2858345.png)
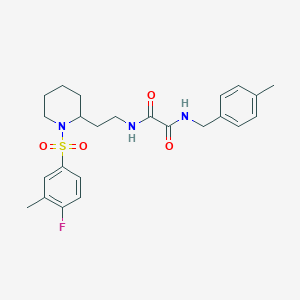
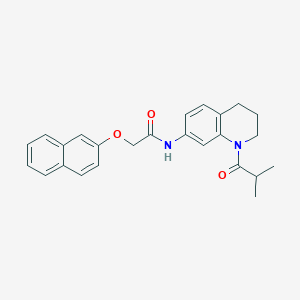
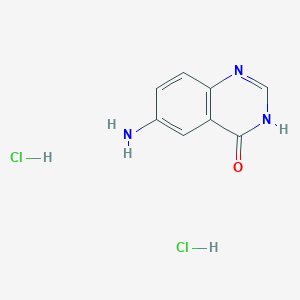
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-propylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2858351.png)
![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)